N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide
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Overview
Description
N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide is an organoselenium compound characterized by the presence of selenium and sulfonamide groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide typically involves the reaction of phenylselenol with a suitable sulfonyl chloride in the presence of a base. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
Base: Bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfinamide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or selenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield selenoxide derivatives, while reduction with sodium borohydride may produce sulfinamide derivatives.
Scientific Research Applications
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide involves its interaction with molecular targets and pathways, which may include:
Molecular Targets: Enzymes, proteins, and other biomolecules that interact with the selenium and sulfonyl groups.
Pathways Involved: Redox pathways, signaling pathways, and other biochemical processes influenced by the compound’s chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(Phenylselanyl)benzenesulfonamide: Lacks the additional sulfonyl group, which may affect its reactivity and applications.
N-(Phenylsulfonyl)benzenesulfonamide: Lacks the selenium atom, which may influence its chemical properties and biological activities.
Properties
Molecular Formula |
C18H15NO4S2Se |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-phenylselanylbenzenesulfonamide |
InChI |
InChI=1S/C18H15NO4S2Se/c20-24(21,16-10-4-1-5-11-16)19(26-18-14-8-3-9-15-18)25(22,23)17-12-6-2-7-13-17/h1-15H |
InChI Key |
UARWCDXCNIRIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(S(=O)(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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